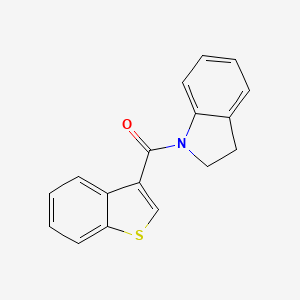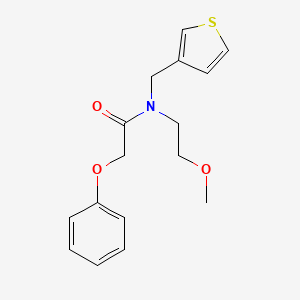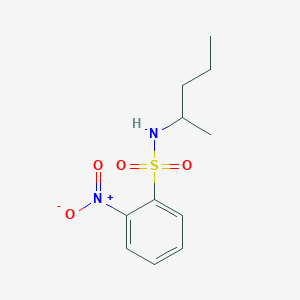
1-(1-benzothien-3-ylcarbonyl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-benzothien-3-ylcarbonyl)indoline, also known as BTI, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains an indoline core structure, which makes it a promising candidate for the development of new drugs and materials.
Aplicaciones Científicas De Investigación
1-(1-benzothien-3-ylcarbonyl)indoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 1-(1-benzothien-3-ylcarbonyl)indoline has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, prostate, and lung cancers. It has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, 1-(1-benzothien-3-ylcarbonyl)indoline has been used as a building block for the synthesis of novel organic semiconductors with applications in organic photovoltaics and field-effect transistors.
Mecanismo De Acción
The mechanism of action of 1-(1-benzothien-3-ylcarbonyl)indoline is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. 1-(1-benzothien-3-ylcarbonyl)indoline has been shown to inhibit the activity of protein kinases, which are enzymes involved in the regulation of cell signaling pathways. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact molecular targets of 1-(1-benzothien-3-ylcarbonyl)indoline are still under investigation, but its broad-spectrum activity against various cancer cell lines suggests that it may have multiple targets.
Biochemical and Physiological Effects:
1-(1-benzothien-3-ylcarbonyl)indoline has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of various signaling pathways. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects. In animal studies, 1-(1-benzothien-3-ylcarbonyl)indoline has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(1-benzothien-3-ylcarbonyl)indoline is its broad-spectrum activity against various cancer cell lines, which makes it a promising candidate for the development of new anticancer drugs. It also has good pharmacokinetic properties and low toxicity in animal studies, which suggests that it may have a favorable safety profile in humans. However, the synthesis of 1-(1-benzothien-3-ylcarbonyl)indoline is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product. This may limit its use in large-scale production and may make it more difficult to study its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 1-(1-benzothien-3-ylcarbonyl)indoline, including the identification of its molecular targets and the development of new derivatives with improved activity and selectivity. 1-(1-benzothien-3-ylcarbonyl)indoline has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases, and further studies in this area may lead to the development of new treatments for these conditions. In materials science, 1-(1-benzothien-3-ylcarbonyl)indoline has been used as a building block for the synthesis of novel organic semiconductors, and further research in this area may lead to the development of new materials with improved electronic properties. Overall, 1-(1-benzothien-3-ylcarbonyl)indoline is a promising compound with a wide range of potential applications, and further research is needed to fully understand its properties and potential.
Métodos De Síntesis
1-(1-benzothien-3-ylcarbonyl)indoline can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis begins with the reaction of 3-bromobenzo[b]thiophene with N-methylindoline in the presence of a palladium catalyst, which results in the formation of 1-(3-bromobenzo[b]thien-2-yl)indoline. This intermediate is then reacted with triethylamine and acetic anhydride to yield 1-(1-benzothien-3-ylcarbonyl)indoline. The synthesis of 1-(1-benzothien-3-ylcarbonyl)indoline is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.
Propiedades
IUPAC Name |
1-benzothiophen-3-yl(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NOS/c19-17(14-11-20-16-8-4-2-6-13(14)16)18-10-9-12-5-1-3-7-15(12)18/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTYIVDZOGFJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CSC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzothiophen-3-yl(2,3-dihydro-1H-indol-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate](/img/structure/B5151141.png)

![N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5151156.png)

![1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole](/img/structure/B5151167.png)
![4-({3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzenesulfonamide](/img/structure/B5151171.png)

![N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5151197.png)
![1-(3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanoyl)azocane](/img/structure/B5151203.png)
![1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one](/img/structure/B5151209.png)
![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5151226.png)
![3-{1-[4-(benzyloxy)benzyl]-2-piperidinyl}pyridine](/img/structure/B5151228.png)
![2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5151235.png)
![5-methyl-7-(4-morpholinyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5151238.png)